

Application Notes and Protocols for Int-767 Administration in ob/ob Mice

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Compound of Interest

Compound Name: Int-767
Cat. No.: B15608297

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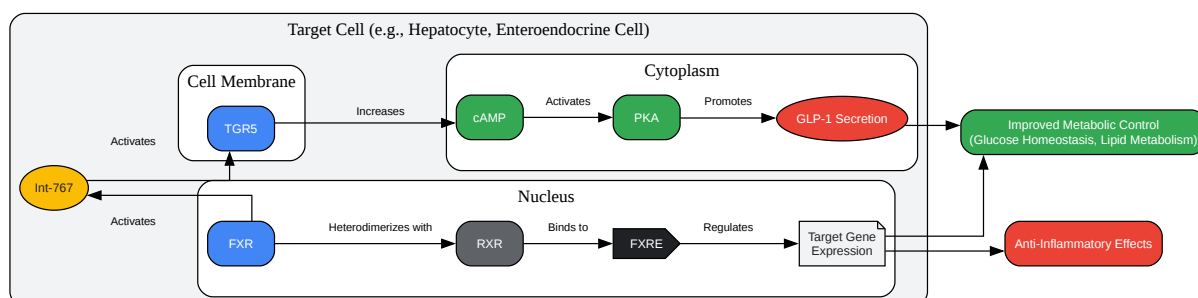
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of **Int-767** in ob/ob mice, a model for obesity and metabolic disease. The protocols are based on established preclinical studies and are intended to ensure reproducible and effective experimental outcomes.

Introduction

Int-767 is a potent and selective dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5.^{[1][2][3]} These receptors are key regulators of bile acid, glucose, and lipid metabolism.^{[3][4]} Dysregulation of these pathways is implicated in various metabolic diseases, including non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.^{[3][5][6]} In preclinical studies using ob/ob mice, **Int-767** has demonstrated significant therapeutic potential by improving metabolic parameters and reducing liver injury.^{[4][5][7][8]}

Signaling Pathway of Int-767

Int-767 exerts its effects by simultaneously activating FXR, a nuclear receptor, and TGR5, a cell surface receptor. This dual activation leads to a multi-pronged therapeutic effect on metabolic and inflammatory pathways.



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Caption: Dual signaling pathway of **Int-767** via TGR5 and FXR activation.

Experimental Protocols

Animal Model

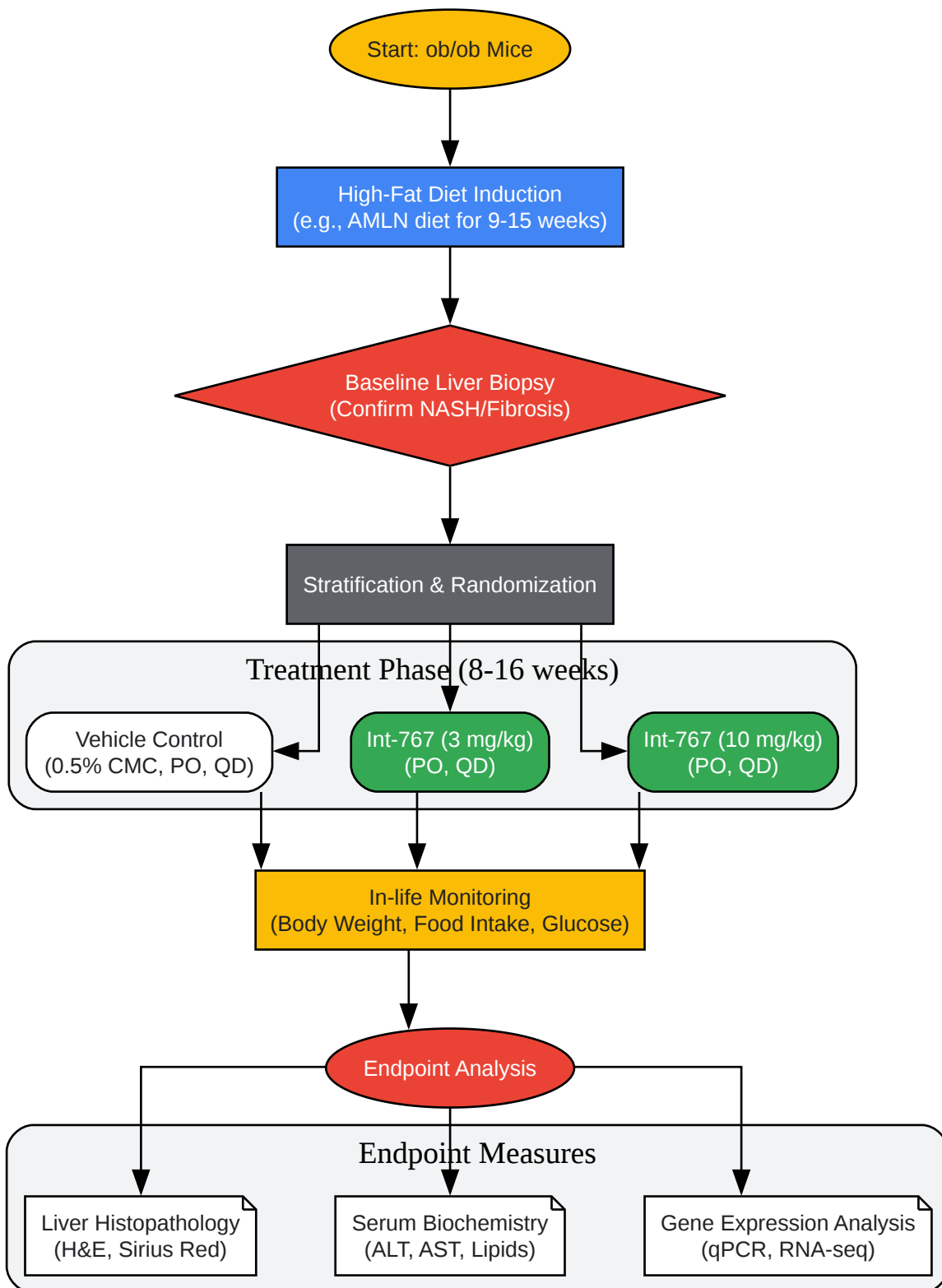
- Species: Mouse
- Strain: Lepob/Lepob (ob/ob)
- Supplier: The Jackson Laboratory or other reputable vendors.
- Age: Studies have utilized mice starting at various ages, often after a period of dietary intervention to induce a specific disease phenotype (e.g., 9 or 15 weeks on a high-fat diet).
[4]
- Sex: Male mice are commonly used.
- Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water, unless otherwise specified by the experimental design.

Drug Formulation and Administration

- Compound: **Int-767**
- Vehicle: 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water.[4]
- Preparation:
 - Weigh the required amount of **Int-767** powder.
 - Prepare the 0.5% CMC vehicle by slowly adding CMC to sterile water while stirring until fully dissolved.
 - Suspend the **Int-767** powder in the CMC vehicle to the desired final concentration. Vortex thoroughly before each administration to ensure a uniform suspension.
- Route of Administration: Oral gavage (PO) is the most commonly reported route.[4][8]
- Dosing Volume: A standard dosing volume is 5 mL/kg of body weight.[4]
- Frequency: Once daily (QD).[4][8]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **Int-767** in a diet-induced ob/ob mouse model of NASH.



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Caption: General experimental workflow for **Int-767** studies in ob/ob mice.

Dosage and Efficacy Data

The following tables summarize the dosages of **Int-767** used in ob/ob mice and the reported effects on key metabolic and histological parameters.

Table 1: Int-767 Dosage Regimens in ob/ob Mice

Dosage (mg/kg/day)	Administration Route	Duration	Vehicle	Mouse Model Details	Reference
3 and 10	Oral Gavage	8 weeks	0.5% CMC	ob/ob mice on AMLN diet for 15 weeks	[4][8]
3 and 10	Oral Gavage	16 weeks	0.5% CMC	ob/ob mice on AMLN diet for 9 weeks	[4][8]
30	Oral Gavage	6 weeks	Not Specified	db/db mice (another model of obesity)	[5]
30	Diet Admixture	12 weeks	High-Fat Diet	ob/ob mice on high-fat diet for 9 weeks	[9]

AMLN Diet: high in trans-fat, fructose, and cholesterol.

Table 2: Summary of Int-767 Efficacy in ob/ob Mice

Parameter	Dosage (mg/kg)	Duration	Effect	Reference
Liver Histopathology				
Steatosis Score	10	8 weeks	Significantly reduced	[4]
Inflammation Score	10	8 weeks	Significantly reduced	[4]
Hepatocyte Ballooning	10	8 weeks	Significantly reduced	[4]
Fibrosis Stage	10	8 weeks	Reduced	[4]
Parenchymal Collagen Area	3 and 10	8 weeks	Dose-dependently reduced	[4][8]
Metabolic Parameters				
Liver Triglycerides	10	8 weeks	Reduced	[4]
Liver Cholesterol	10	8 weeks	Reduced	[4]
Plasma Total Cholesterol	10	8 weeks	Reduced	[4]
Inflammatory Markers				
Galectin-3 (Inflammation)	3 and 10	8 weeks	Reduced	[4][8]

Concluding Remarks

The dual FXR/TGR5 agonist **Int-767** has demonstrated robust efficacy in preclinical models of metabolic disease, particularly in ob/ob mice. The protocols and data presented here provide a

foundation for designing and executing studies to further investigate the therapeutic potential of **Int-767**. Adherence to these detailed methodologies will facilitate the generation of reliable and comparable data across different research settings.

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